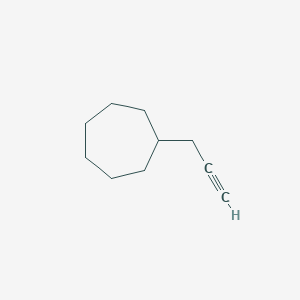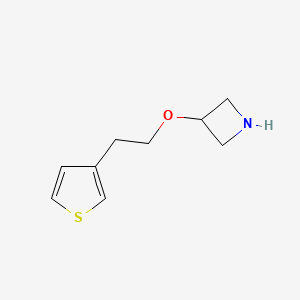![molecular formula C9H12O3 B13618604 1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13618604.png)
1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid is an organic compound with the molecular formula C9H12O3. It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to a three-membered ring. This unique structure imparts distinct chemical properties and reactivity to the compound .
Preparation Methods
The synthesis of 1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the spirocyclic structure . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Methyl-3-oxospiro[3.3]heptane-1-carboxylic acid can be compared with other spirocyclic compounds, such as spiro[2.4]heptane-1-carboxylic acid and spiro[3.5]nonane-1-carboxylic acid. These compounds share similar structural features but differ in ring size and functional groups, which influence their chemical properties and reactivity. The unique spirocyclic structure of this compound makes it particularly interesting for research and industrial applications .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methyl-1-oxospiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-8(7(11)12)5-6(10)9(8)3-2-4-9/h2-5H2,1H3,(H,11,12) |
InChI Key |
OCAIBUGRCXSBBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C12CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)


